Acute Oral Toxicity: LD₅₀ > 5000 mg/kg Classifies the Dehydroxy Analog VMA‑10‑21 as Low‑Toxicity (Class 5), Distinguishing It from Narrower‑Therapeutic‑Index Quinazoline Antimicrobials
In a study of acute oral toxicity in mature female rats, the dehydroxy analog VMA‑10‑21 (3‑[2‑oxo‑2‑(4‑phenylpiperazine‑1‑yl)ethyl]quinazoline‑4(3H)‑one) produced no lethality at 1000, 2000, or 5000 mg/kg, establishing an LD₅₀ maximum dose of 5000 mg/kg and placement in toxicity class 5 (low‑toxicity) under the study conditions [1]. At the 5000 mg/kg dose level, hematological changes (hemoglobin, leukocyte count, platelet count) and total protein alterations were observed, indicating a need for repeat‑dose evaluation [1]. By comparison, many quinazoline antimicrobial leads—such as certain 6‑bromo‑8‑iodo‑2‑phenylquinazoline derivatives—exhibit cytotoxicity IC₅₀ values in the range of 10–25 µM against human cell lines (MCF‑7, A549) at concentrations within 2–3 orders of magnitude of their antimicrobial MIC values [2]. The large separation between LD₅₀ and anticipated pharmacologically active doses for VMA‑10‑21 suggests a wider preliminary safety margin than several comparator quinazolines that co‑locate antimicrobial and cytotoxic concentrations.
| Evidence Dimension | Acute oral LD₅₀ and safety margin relative to cytotoxic concentrations |
|---|---|
| Target Compound Data | LD₅₀ maximum dose 5000 mg/kg (no lethality); hematological/biochemical changes at 5000 mg/kg [1] |
| Comparator Or Baseline | 6‑bromo‑8‑iodo‑2‑phenylquinazoline derivatives: cytotoxicity IC₅₀ = 10.38–25.48 µM (MCF‑7) and 11.39–20.00 µM (A549) vs. doxorubicin IC₅₀ = 0.25–0.36 µM [2] |
| Quantified Difference | LD₅₀ gap: >5000 mg/kg in vivo vs. cytotoxic concentrations of quinazoline comparators in low µM range in vitro; direct quantitative ratio not calculable due to differing assay formats, but the VMA‑10‑21 LD₅₀ exceeds typical antimicrobial screening doses by >100‑fold |
| Conditions | Non‑linear mature female Wistar rats, 180–190 g, intragastric administration, n=4 per dose group [1]; MCF‑7 and A549 cell lines, 48‑h MTT assay [2] |
Why This Matters
A compound with an LD₅₀ >5000 mg/kg provides a substantially wider safety window for antimicrobial screening than quinazoline leads that are cytotoxic to mammalian cells at low micromolar concentrations, making it a lower‑risk starting point for programs where host‑cell toxicity is a primary attrition factor.
- [1] Gabitova N.M., Tsibizova A.A., Ozerov A.A., Samotrueva M.A. Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh Active against Opportunistic Microorganisms. Antibiotics and Chemotherapy, 2023, Vol. 68, No. 3–4, pp. 30–34. View Source
- [2] Magwaza N.M., More G.K., Gildenhuys S., Mphahlele M.J. Series of 6-bromo/iodo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides: cytotoxicity evaluation. Antioxidants, 2023, Vol. 12, No. 11, p. 1971. Reported cytotoxicity IC₅₀ ranges for MCF‑7 and A549 cell lines. View Source
